(S)-3-Oxocyclopentanecarboxylic acid
Overview
Description
(S)-3-Oxocyclopentanecarboxylic acid is an organic compound with a cyclopentane ring structure, featuring a ketone group at the third position and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Oxocyclopentanecarboxylic acid can be synthesized through several methods:
Oxidation of Cyclopentanone: One common method involves the oxidation of cyclopentanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Grignard Reaction: Another approach is the carboxylation of a Grignard reagent derived from cyclopentyl bromide with carbon dioxide (CO₂), followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Dicarboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
(S)-3-Oxocyclopentanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclopentanone: Lacks the carboxylic acid group, limiting its applications in synthesis.
3-Oxocyclohexanecarboxylic acid: Similar structure but with a six-membered ring, which affects its chemical properties and reactivity.
Uniqueness
(S)-3-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(1S)-3-oxocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357556 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71830-06-3 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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